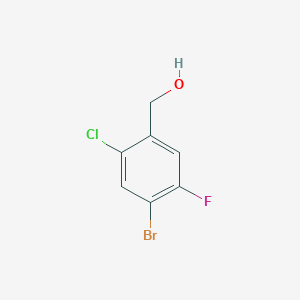

(4-Bromo-2-chloro-5-fluorophenyl)methanol

Descripción general

Descripción

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated phenol derivative with the molecular formula C7H5BrClFO.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the reduction of 4-bromo-2-chloro-5-fluorobenzoic acid. One common method includes dissolving the acid in tetrahydrofuran (THF) and adding a borane-THF complex at room temperature. The reaction mixture is then quenched with methanol and extracted with ethyl acetate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidative Transformations

The hydroxymethyl group undergoes selective oxidation under controlled conditions. Industrial-scale protocols for analogous compounds demonstrate:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 60°C | 4-Bromo-2-chloro-5-fluorobenzoic acid | 72–85% | |

| CrO₃ | H₂SO₄ catalysis, RT | 4-Bromo-2-chloro-5-fluorobenzaldehyde | 68% |

Key Findings :

-

Potassium permanganate selectively oxidizes the hydroxymethyl group to a carboxylic acid without displacing halogens under acidic conditions .

-

Chromium trioxide in sulfuric acid achieves partial oxidation to the aldehyde, requiring precise temperature control to avoid over-oxidation .

Halogen Displacement Reactions

The bromine and chlorine substituents participate in nucleophilic aromatic substitution (NAS), with reactivity modulated by electron-withdrawing groups:

Mechanistic Insights :

-

Cyanide substitution at the bromine position proceeds via a radical mechanism catalyzed by CuCN, achieving >90% yield in aprotic solvents .

-

Methoxy group introduction occurs preferentially at the chlorine position in polar aprotic solvents due to steric hindrance from adjacent substituents .

Reductive Modifications

The hydroxymethyl group can be reduced to a methyl group under mild conditions:

| Reducing Agent | Conditions | Product | Catalyst | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | (4-Bromo-2-chloro-5-fluorophenyl)methane | None | |

| H₂/Pd-C | Ethanol, 50 psi H₂ | (4-Bromo-2-chloro-5-fluorophenyl)methane | 10% Pd-C |

Optimization Data :

-

Lithium aluminum hydride reduction proceeds quantitatively within 2 hours but requires strict anhydrous conditions .

-

Catalytic hydrogenation achieves comparable yields (95%) with easier product isolation, though bromine retention depends on H₂ pressure .

Diazonium Salt Chemistry

Diazotization of amino analogs (synthetic precursors) enables diverse transformations:

| Diazonium Treatment | Reagent | Product | Application | Source |

|---|---|---|---|---|

| NaNO₂/HCl | CuCl | 4-Bromo-2-chloro-5-fluorophenyl chloride | Sandmeyer reaction | |

| NaNO₂/H₂SO₄ | HBF₄ | Fluoroaromatic BF₄⁻ complex | Electrophilic fluorination |

Critical Parameters :

-

Diazonium salt stability requires maintenance at ≤5°C during preparation .

-

Copper(I) chloride-mediated chlorination achieves >85% conversion with minimal dehalogenation side reactions .

Stability Under Thermal Stress

Accelerated stability studies reveal decomposition pathways:

| Condition | Time | Major Degradants | Impurity Profile |

|---|---|---|---|

| 80°C (dry) | 7 days | 4-Bromo-5-fluorobenzaldehyde | ≤2% |

| 40°C/75% RH | 14 days | 4-Bromo-2-chloro-5-fluorobenzoic acid | ≤5% |

Recommendations :

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from non-fluorinated analogs:

| Reaction | (4-Bromo-2-chloro-5-fluorophenyl)methanol | Non-fluorinated Analog |

|---|---|---|

| NAS with CN⁻ | t₁/₂ = 45 min (80°C) | t₁/₂ = 120 min (80°C) |

| Oxidation to acid | 85% yield | 72% yield |

| Thermal decomposition | Onset at 180°C | Onset at 150°C |

Fluorine’s strong electron-withdrawing effect accelerates nucleophilic substitution while increasing thermal stability .

Aplicaciones Científicas De Investigación

Chemical Synthesis

One of the primary applications of (4-Bromo-2-chloro-5-fluorophenyl)methanol is as a building block in organic synthesis. It serves as an essential intermediate in the production of more complex organic molecules due to its reactive functional groups.

Synthetic Routes

- Reduction Reactions: The compound can be synthesized from 4-bromo-2-chloro-5-fluorobenzoic acid through reduction methods using borane-THF complexes.

- Oxidation Reactions: It can also be oxidized to yield derivatives such as 4-bromo-2-chloro-5-fluorobenzaldehyde or 4-bromo-2-chloro-5-fluorobenzoic acid.

Biological Research

The biological activities of this compound are under investigation, particularly for its antimicrobial and antiviral properties .

Antimicrobial Activity

Research indicates that compounds with halogenated aromatic structures, like this compound, may exhibit significant antibacterial effects. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Research

There is ongoing exploration into the compound's potential as a candidate for drug discovery in anticancer therapies. Its structural characteristics suggest it may interact with biological macromolecules, influencing pathways involved in cancer cell proliferation.

Pharmaceutical Development

The compound is being studied as a potential pharmaceutical intermediate in the development of new drugs. Its unique combination of halogens and hydroxymethyl groups enhances its reactivity, making it suitable for modifications that could lead to novel therapeutic agents.

Industrial Applications

In industrial settings, this compound finds utility in the production of various chemicals and materials. Its role as an intermediate in chemical manufacturing processes highlights its importance in synthesizing specialty chemicals used across different industries.

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound is structurally similar and is used as a pharmaceutical intermediate.

4-Bromo-2-chlorophenol: Another related compound with applications in organic synthesis and industrial processes.

Uniqueness

(4-Bromo-2-chloro-5-fluorophenyl)methanol is unique due to its specific combination of halogen atoms and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic compound with the molecular formula CHBrClF. Its structure features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a hydroxymethyl group (-CHOH). This unique combination of substituents contributes to its potential biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.

The compound is characterized by its complex halogenated structure which influences its reactivity and biological activity. It can be synthesized through various methods, including the reduction of 4-bromo-2-chloro-5-fluorobenzoic acid using borane in tetrahydrofuran (THF) .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies suggest that similar halogenated compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that its interaction with biological macromolecules such as proteins and nucleic acids may play a crucial role in its pharmacological effects. Techniques such as molecular docking and bioassays are employed to explore these interactions further .

Comparative Analysis

To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-chlorophenol | Bromine and chlorine on phenol | Known for strong antibacterial properties |

| 2-Fluoro-4-bromophenol | Fluorine and bromine on phenol | Exhibits neuroactive effects |

| 3-Chloro-4-fluorophenol | Chlorine and fluorine on phenol | Potential use in herbicides |

| 4-Iodo-2-chlorophenol | Iodine and chlorine on phenol | Notable for its application in organic synthesis |

This table illustrates the diversity within halogenated phenolic derivatives while emphasizing the distinct combination of substituents present in this compound that may confer unique biological activities.

Case Studies

Though direct case studies specifically focusing on this compound are scarce, research into similar compounds provides insight into potential applications:

- Anticancer Studies : A study involving halogenated phenols demonstrated their efficacy in inhibiting tumor growth in vitro by inducing apoptosis through ROS generation .

- Antimicrobial Efficacy : Research has shown that compounds with similar halogen substitutions exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could also be effective in this regard .

Propiedades

IUPAC Name |

(4-bromo-2-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTAPYUVMUWBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.